(R)-Orphenadrine Citrate is a pharmaceutical compound primarily used as a muscle relaxant and analgesic. It is classified as an anticholinergic agent, which means it blocks the action of acetylcholine, a neurotransmitter involved in muscle contraction. This compound is often utilized in the treatment of muscle spasms and pain associated with musculoskeletal conditions.
Orphenadrine is derived from diphenhydramine and is synthesized through various chemical processes. It is available in both oral and injectable forms, commonly prescribed in combination with other analgesics for enhanced therapeutic effects.
The synthesis of (R)-Orphenadrine Citrate involves several key steps:
The molecular structure of (R)-Orphenadrine Citrate can be described as follows:
The compound exhibits chirality due to the presence of a chiral center in its structure, which contributes to its pharmacological activity.
(R)-Orphenadrine Citrate can undergo various chemical reactions:
The mechanism of action of (R)-Orphenadrine Citrate involves:
Research indicates that orphenadrine may also influence histamine H1 receptors and NMDA receptors, enhancing its muscle relaxant effects while potentially elevating mood.
(R)-Orphenadrine Citrate is widely used in clinical settings for:
(R)-Orphenadrine citrate is the dextrorotatory enantiomer of the muscle relaxant orphenadrine, chemically designated as (R)-N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine 2-hydroxy-1,2,3-propanetricarboxylate. The compound features a single chiral center at the benzhydryl ether carbon (C1), where the methylphenyl and phenyl substituents create stereoisomerism [1] [9]. The (R)-configuration arises from the spatial orientation of these groups, leading to distinct three-dimensional interactions with biological targets. X-ray crystallography reveals that the citrate salt formation stabilizes the molecule via ionic bonding between the tertiary amine of orphenadrine and the carboxylic acid groups of citrate, alongside hydrogen-bonding networks [9].
Enantiomeric specificity is critical for pharmacological activity. The (R)-enantiomer exhibits higher affinity for muscarinic acetylcholine receptors (mAChRs) and NMDA receptors compared to its (S)-counterpart, attributed to optimal spatial alignment with receptor subpockets [1] [10]. This stereoselectivity underpins differential potency in CNS-mediated muscle relaxation, though clinical formulations typically use the racemate due to synthetic challenges [1].
The synthesis of enantiopure (R)-orphenadrine citrate remains challenging. Industrial production primarily employs chiral resolution of racemic orphenadrine rather than asymmetric synthesis:
Recent advances focus on catalytic asymmetric synthesis to improve efficiency. Pd-catalyzed hydrogenation of precursor imines using chiral ligands (e.g., BINAP) achieves up to 92% enantiomeric excess (ee) but requires complex purification [9]. Solvent optimization studies demonstrate that polar aprotic solvents (e.g., DMF) enhance ee by stabilizing transition states during chiral induction [6].
The enantiomers exhibit identical covalent structures but differ in stereochemistry-dependent properties:
Table 1: Comparative Physicochemical Properties of Orphenadrine Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer | Measurement Method |
---|---|---|---|
Specific Rotation ([α]₂₅D) | +38.5° (c=1, ethanol) | -38.2° (c=1, ethanol) | Polarimetry |
Melting Point (°C) | 137 (citrate salt) | 137 (citrate salt) | Differential Scanning Calorimetry |
Log P (Octanol/Water) | 3.42 | 3.41 | Shake-Flask Method |
Aqueous Solubility (mg/mL) | 12.7 (pH 7.0) | 12.9 (pH 7.0) | UV Spectrophotometry |
pKa (Tertiary Amine) | 8.9 | 8.9 | Potentiometric Titration |
Despite near-identical lipophilicity (Log P) and ionization (pKa), the (R)-enantiomer shows 2.3-fold higher permeability in Caco-2 cell monolayers, attributed to stereoselective interactions with membrane transporters [4] [6]. Both enantiomers form identical crystal lattices in the citrate salt, explaining their identical melting points and hygroscopicity profiles [9].
(R)-Orphenadrine citrate undergoes degradation via hydrolysis, oxidation, and photolysis, with kinetics influenced by environmental factors:
Table 2: Summary of Key Degradation Pathways and Conditions
Degradation Pathway | Primary Degradants | High-Risk Conditions | Stabilization Strategies |
---|---|---|---|
Acid Hydrolysis | Orphenadrine free base, Citric acid | pH < 3, T > 40°C | pH Buffering (4.0–6.0) |
Alkaline Hydrolysis | N-desmethyl orphenadrine | pH > 9, T > 30°C | Avoidance of carbonate excipients |
Photooxidation | Benzophenone analogs | UV exposure (λ = 290–400 nm) | Amber glass packaging, O₂ scavengers |
Racemization | (S)-Enantiomer | High humidity (>75% RH) | Desiccants, Blister packaging |
Forced degradation studies (40°C/75% RH, 5000 lux) confirm that the (R)-enantiomer exhibits marginally higher oxidative liability than the (S)-form, necessitating strict light control during storage [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1